N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
Molecular Formula |
C9H7BrN2OS2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H7BrN2OS2/c10-7-5-11-9(15-7)12-8(13)4-6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12,13) |
InChI Key |
KKJOQZKEKOSPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-bromothiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions may include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine in the thiazole ring (as in 22j) increases molecular weight and may enhance lipophilicity compared to chloro or cyano derivatives .
- Synthesis Complexity : Compounds with bulky substituents (e.g., adamantane in 22j) require longer reaction times or specialized catalysts, reducing yields (53.4% for 22j vs. >80% for simpler acetamides in ) .
- Thermal Stability: Melting points vary widely; brominated thiazoles (e.g., 22j at 134–136°C) generally exhibit lower melting points than nitro- or cyano-substituted analogs (e.g., 225–227°C for compound 53 in ) .
Key Observations :
- Thiophene Contribution : The thiophene moiety in the acetamide side chain (common in 22j, 55, and the target compound) is associated with π-π stacking interactions in kinase inhibition (e.g., EGFR/HER2 in ) .
- Bromine’s Role : Brominated thiazoles (e.g., 22j) show moderate antitumor activity, likely due to enhanced membrane permeability and target binding .
Structural and Spectroscopic Comparisons
- NMR Data: Compound 22j (): ¹H NMR shows singlet peaks for adamantane protons (δ 1.60–1.69) and a thiazole proton (δ 7.36) . N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): ¹³C NMR confirms carbonyl (δ 171.6) and cyano (δ 119.2) groups .
- Mass Spectrometry :
Structure-Activity Relationships (SAR)
- Thiazole vs. Thiophene Cores : Thiazole derivatives (e.g., 22j) exhibit higher metabolic stability than thiophene analogs due to reduced oxidative susceptibility.
Q & A
Q. What are the standard synthetic routes for N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated thiazole intermediates (e.g., 5-bromothiazol-2-amine) can react with thiophene-acetyl chloride derivatives under basic conditions. Key steps include:
- Bromination : Introduction of bromine at the 5-position of the thiazole ring (e.g., using NBS or Br₂ in acetic acid).
- Amide coupling : Reaction of the brominated thiazole amine with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine or DCM as a solvent .
- Purification : Column chromatography with ethyl acetate/petroleum ether mixtures (60-80% yield range) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AcOH, 60°C | 85% | |
| Amide coupling | Et₃N, DCM, RT | 74% |
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include:
Q. How is crystallographic data analyzed for structural validation?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. The bromine atom’s heavy atomic weight aids in phasing. Key metrics:
- R-factor : < 0.05 for high-resolution data.
- Torsion angles : Validate planarity of the thiophene-thiazole system .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution with water to precipitate the product .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for analogous thiophene derivatives .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination .
Q. How to resolve contradictions in NMR data across studies?
Discrepancies in chemical shifts may arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH protons by 0.5–1.0 ppm .
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to confirm dynamic equilibria .
- Impurity interference : Recrystallize with ethyl acetate/hexane (3:1) to remove unreacted starting materials .
Q. What computational methods predict binding affinity for biological targets?
- Molecular docking (e.g., Glide/Schrödinger) : Dock the compound into allosteric pockets (e.g., HIV-1 RT in PDB ID 2RKI) using flexible ligand sampling.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Correlate substituent effects (e.g., bromine electronegativity) with bioactivity .
Q. How does structural modification influence anticancer activity?
- Thiophene substitution : 2-Thiophenyl groups enhance π-π stacking with kinase ATP-binding pockets (e.g., EGFR).
- Bromine positioning : 5-Bromo on thiazole increases electrophilicity, improving covalent binding to cysteine residues.
- Activity data : Derivatives show IC₅₀ values of 1–10 µM against lung cancer (A549) and glioma (U87) cell lines .
Q. What stability challenges arise during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
